Myoseverin
Overview
Description
Myoseverin is a microtubule-binding trisubstituted purine. It directly binds to tubulin and disrupts the structure of the microtubule cytoskeleton, resulting in myotube fission .
Synthesis Analysis
Myoseverin was identified from a library of 2,6,9-trisubstituted purines in a morphological differentiation screen . A variety of myoseverin derivatives have been synthesized and screened for inhibition of spindle assembly in Xenopus egg extracts and for microtubule disassembly in vitro .Molecular Structure Analysis
Myoseverin is a trisubstituted purine. It was identified from a library of 2,6,9-trisubstituted purines .Chemical Reactions Analysis
Myoseverin inhibits microtubule assembly in vitro, interferes with normal mitotic spindle assembly, and arrests the cell cycle in mitosis .Physical And Chemical Properties Analysis
Myoseverin has a molecular weight of 432.52 and its molecular formula is C24H28N6O2 . It is a solid substance .Scientific Research Applications
Microtubule-Binding and Cellular Effects :
- Myoseverin is identified as a new microtubule-binding molecule with the ability to induce reversible fission of multinucleated myotubes into mononucleated fragments. This promotes DNA synthesis and cell proliferation after the compound's removal and transfer of cells to fresh growth medium. Myoseverin's effect on transcriptional profiling and biochemical analysis indicates that it does not reverse the biochemical differentiation process but affects the expression of various genes involved in wound healing and tissue regeneration (Rosania et al., 2000).
Anticancer Potential and Derivative Synthesis :
- Synthesized derivatives of myoseverin have been evaluated for their potential as anticancer drug candidates. These derivatives inhibit microtubule assembly in vitro, interfere with normal mitotic spindle assembly, and arrest the cell cycle in mitosis in certain cell types. Some compounds showed promise against various cancer cell lines (Chang et al., 2001).
Angiogenesis Inhibition :
- Myoseverin has shown potential as a reversible antiangiogenic agent. It inhibits the proliferation of human umbilical vein endothelial cells and affects the differentiation of endothelial progenitor cells. Myoseverin's ability to inhibit angiogenesis suggests its potential use in controlling new vessel growth (Park et al., 2006).
Muscle Regeneration and Stem Cell Differentiation :
- Myoseverin's ability to revert terminally differentiated myotubes to mononucleated cells responsive to growth and differentiation conditions, without observable cytotoxicity, suggests potential applications in muscle regeneration and stem cell differentiation. Its effects are distinct from non-purine-based microtubule-disrupting molecules, offering a selective reversible impact (Perez et al., 2002).
Cellularization Mechanism Analysis :
- Investigations into the mechanism and outcome of cellularization induced by myoseverin at a single-cell level have extended the understanding of myogenic dedifferentiation in mammalian cells. This research aids in comprehending the pathways involved in cellular differentiation and its reversal (Duckmanton et al., 2005).
Heterocyclic Skeleton Modification Effects :
- Modifications to the heterocyclic skeleton of myoseverin (like 8-azapurine and pyrazolo[4,3-d]pyrimidine analogues) have been studied, revealing changes in affinity to tubulin and effects on the proliferation of cancer cell lines. These findings highlight the potential for developing new antiproliferative agents (Kryštof et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCOTQWQVPRTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myoseverin | |
CAS RN |
267402-71-1 | |
Record name | Myoseverin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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